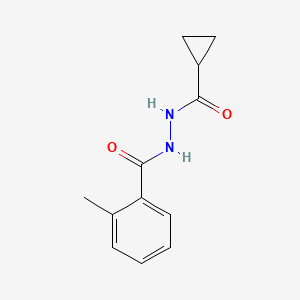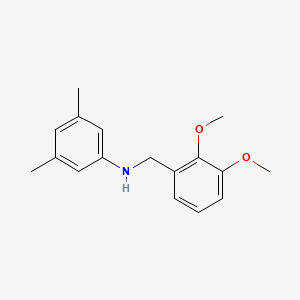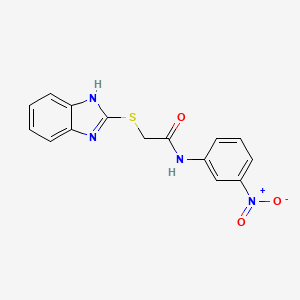
N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 works by binding to the adenosine A2A receptor and preventing the binding of adenosine, which is the natural ligand for this receptor. This leads to a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The adenosine A2A receptor is involved in several physiological processes, including the regulation of blood flow, neurotransmission, and inflammation. N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of inflammation, and the modulation of dopamine release in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 in lab experiments is its potency and selectivity for the adenosine A2A receptor. This makes it a valuable tool for studying the function of this receptor in various physiological processes. However, one limitation of using N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 and its potential off-target effects on other receptors or enzymes.
Métodos De Síntesis
The synthesis of N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 involves several steps, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 9H-xanthene-9-carboxylic acid to form the desired product. The final step involves the addition of an amine to the carboxylic acid group to form the amide.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 has been used extensively in scientific research to study the adenosine A2A receptor, which is involved in several physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 has been shown to be a potent and selective antagonist of this receptor, which makes it a valuable tool for studying its function.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-10-16(20-23-11)19-18(21)17-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)17/h2-10,17H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHURMKBWXVHGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)



![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)


![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747304.png)

![4-[(4-bromo-3-methylphenoxy)acetyl]morpholine](/img/structure/B5747332.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5747339.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)